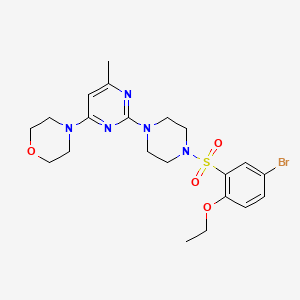![molecular formula C21H25N5O3 B2595137 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-68-4](/img/structure/B2595137.png)
6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are key components of many important biological molecules, including histidine and histamine .
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances, with a focus on regiocontrolled synthesis. These methods often revolve around the compatibility of functional groups and the resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazoles can be quite complex, with the potential for a wide variety of substitution patterns. The specific structure of your compound would depend on the exact locations of the various substituents .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups present. For example, they can participate in oxidation reactions initiated by hydroxyl radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary widely depending on their exact structure and substitution pattern. They are generally stable compounds and can exhibit fluorescence .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Imidazole derivatives, including those with complex purine structures, are often explored for their catalytic properties. For instance, a bioinspired dicopper complex with imidazole ligation demonstrates selective catalysis for benzylic para-C-H activation, showcasing the potential of such compounds in facilitating organic synthesis and transformations (Prokofieva, A., Prikhod'ko, A., Dechert, S., & Meyer, F., 2008). This indicates the relevance of imidazole and purine derivatives in developing new catalytic systems for efficient chemical reactions.
Luminescence Sensing
The structural versatility of imidazole and purine derivatives enables their application in sensing technologies. Lanthanide-based metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate units exhibit selective luminescence sensing capabilities for benzaldehyde derivatives, highlighting their utility in environmental monitoring and analytical chemistry (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).
Pharmaceutical Research
Compounds with imidazole and purine frameworks are extensively studied for their potential pharmaceutical applications. The synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have demonstrated promising anxiolytic and antidepressant activities in preclinical studies, indicating the therapeutic potential of these compounds in treating mental health disorders (Zagórska, A., Jurczyk, S., Pawłowski, M., Dybała, M., Nowak, G., Tatarczyńska, E., Nikiforuk, A., & Chojnacka-wójcik, E., 2009).
Antioxidant and Antimicrobial Activities
Novel synthetic pathways to imidazolyl derivatives have been explored for their antioxidant and antimicrobial properties, demonstrating the importance of these compounds in developing new therapeutic agents and preservatives (Gouda, M., 2012).
Corrosion Inhibition
The chemical structure of imidazole derivatives makes them effective as corrosion inhibitors, which is crucial for protecting metals in industrial applications. Research on thiazolidinedione derivatives, which share functional group similarities with imidazoles and purines, has shown significant inhibition efficiency for mild steel corrosion in acidic solutions (Yadav, M., Behera, D., Kumar, S., & Yadav, P., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-12-7-8-13(2)16(11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)9-10-29-6/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLVQWPYUFPKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide](/img/structure/B2595055.png)
![Allyl 2-(butylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2595058.png)
![Ethyl 2-{2-[(3-nitrophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}acetate](/img/structure/B2595059.png)
![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)

![(E)-4-(Dimethylamino)-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2595064.png)


![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)
![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)
![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)
